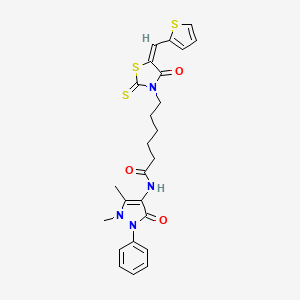![molecular formula C19H19N5O4 B2578190 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-75-9](/img/structure/B2578190.png)
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the P2Y G protein-coupled receptor family. P2Y receptors are activated by extracellular nucleotides and play important roles in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used as a pharmacological tool to study the function of P2Y1 receptor in vitro and in vivo.
科学的研究の応用
Synthetic Pathways and Chemical Properties
Mesoionic Compounds Synthesis : Coburn and Taylor (1982) described the synthesis of mesoionic purinone analogs, which are structurally related to purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting their chemical versatility and potential as synthetic intermediates for further chemical transformations (Coburn & Taylor, 1982).
Antiviral and Antihypertensive Activities : Nilov et al. (1995) explored the synthesis of 7,8-polymethylenehypoxanthines, precursors for 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, investigating their antiviral and antihypertensive activities. This study illustrates the potential biomedical applications of purine derivatives, laying the groundwork for future pharmacological studies (Nilov et al., 1995).
Purine Analogues for Drug Design : The synthesis and characterization of various purine analogues, including imidazolopyrimidines and imidazolopyridines, have been reported as potent pharmacophores in drug design. These compounds have been evaluated for their potential in treating various diseases, showcasing the broad applicability of purine derivatives in medicinal chemistry and drug development (Ostrovskyi et al., 2011).
Potential Biological Activities
Serotoninergic and Dopaminergic Receptor Affinity : A study by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized a novel series of compounds and evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research highlights the potential of purine derivatives as ligands for various receptor types, opening avenues for the development of new therapeutic agents targeting the central nervous system (Zagórska et al., 2015).
Antioxidant Properties : Gouda (2012) explored the antioxidant properties of pyrazolopyridine derivatives, indicating that certain compounds exhibit promising activities. This study underscores the importance of purine analogues in developing new antioxidants, which could be beneficial in managing oxidative stress-related disorders (Gouda, 2012).
Anticancer Activity : Hassan et al. (2017) conducted a study on fused purine analogues, demonstrating significant anticancer activity against various cancer cell lines. The research provided insights into the design and synthesis of novel purine derivatives as potential anticancer agents, showcasing the therapeutic potential of these compounds in oncology (Hassan et al., 2017).
特性
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-9-22-15-16(21(3)19(27)23(17(15)26)10-12(2)25)20-18(22)24(11)13-7-5-6-8-14(13)28-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWMMIYSOUTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

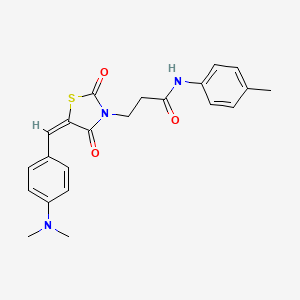
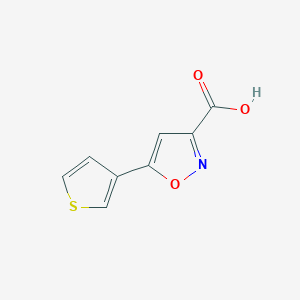
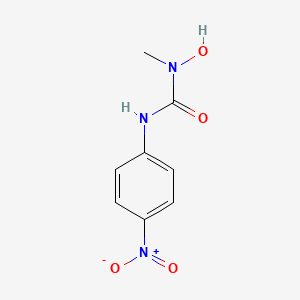

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
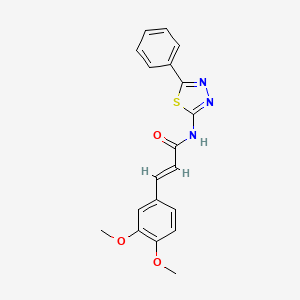
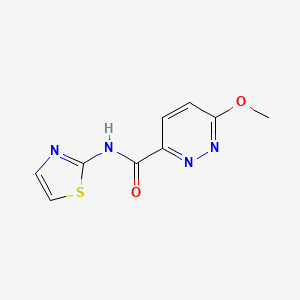
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
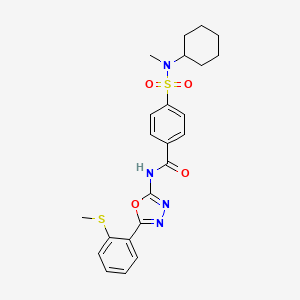
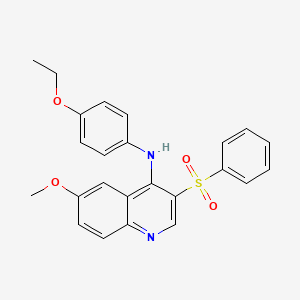
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
